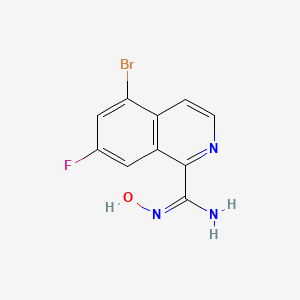
(E)-5-Bromo-7-fluoro-N'-hydroxyisoquinoline-1-carboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-5-Bromo-7-fluoro-N’-hydroxyisoquinoline-1-carboximidamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes bromine, fluorine, and a hydroxyisoquinoline moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-Bromo-7-fluoro-N’-hydroxyisoquinoline-1-carboximidamide typically involves multi-step organic reactions. One common method includes the bromination and fluorination of isoquinoline derivatives, followed by the introduction of the hydroxy and carboximidamide groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and automated synthesis systems to handle the complex multi-step processes.
化学反応の分析
Types of Reactions
(E)-5-Bromo-7-fluoro-N’-hydroxyisoquinoline-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives.
科学的研究の応用
(E)-5-Bromo-7-fluoro-N’-hydroxyisoquinoline-1-carboximidamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of (E)-5-Bromo-7-fluoro-N’-hydroxyisoquinoline-1-carboximidamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
5-Bromo-7-fluoroisoquinoline: Lacks the hydroxy and carboximidamide groups, making it less reactive in certain chemical reactions.
7-Fluoro-N’-hydroxyisoquinoline-1-carboximidamide: Does not contain the bromine atom, which affects its chemical properties and reactivity.
Uniqueness
(E)-5-Bromo-7-fluoro-N’-hydroxyisoquinoline-1-carboximidamide is unique due to its combination of bromine, fluorine, and hydroxyisoquinoline moieties. This unique structure provides distinct chemical properties, making it valuable for various scientific applications.
This detailed article provides a comprehensive overview of (E)-5-Bromo-7-fluoro-N’-hydroxyisoquinoline-1-carboximidamide, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C10H7BrFN3O |
|---|---|
分子量 |
284.08 g/mol |
IUPAC名 |
5-bromo-7-fluoro-N'-hydroxyisoquinoline-1-carboximidamide |
InChI |
InChI=1S/C10H7BrFN3O/c11-8-4-5(12)3-7-6(8)1-2-14-9(7)10(13)15-16/h1-4,16H,(H2,13,15) |
InChIキー |
ZIUMYQXFCSYNOK-UHFFFAOYSA-N |
異性体SMILES |
C1=CN=C(C2=C1C(=CC(=C2)F)Br)/C(=N\O)/N |
正規SMILES |
C1=CN=C(C2=C1C(=CC(=C2)F)Br)C(=NO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(2-chloroethoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B13177567.png)

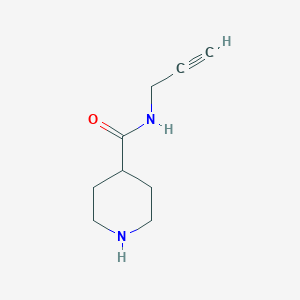
![N-[2-(diethylamino)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13177585.png)

![3-bromo-5-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13177589.png)
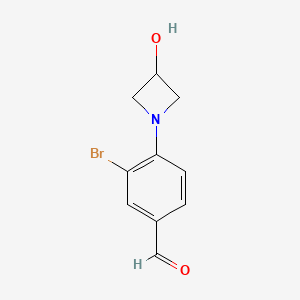
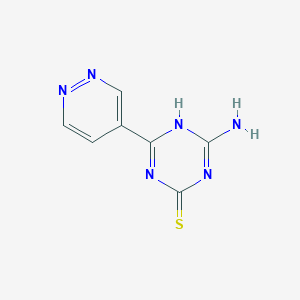
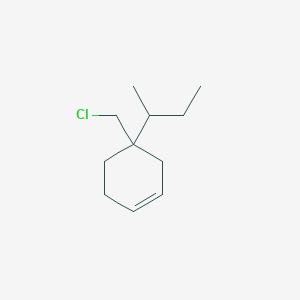
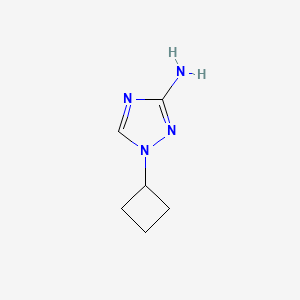
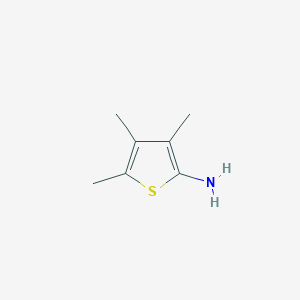
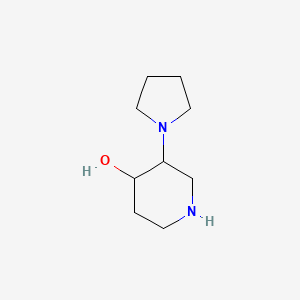

![N-[(Azetidin-2-yl)methyl]-N,1-dimethylpiperidin-4-amine](/img/structure/B13177642.png)
